molecular formula C13H9ClF3NO B2533317 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol CAS No. 321432-62-6

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol

Cat. No.: B2533317
CAS No.: 321432-62-6
M. Wt: 287.67
InChI Key: WBOFSICGJKUPTH-UHFFFAOYSA-N
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Description

The compound “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol” is a type of organic compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its unique structure. The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Crystal Structure and Molecular Interaction Studies

  • Li et al. (2005) investigated the structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. They highlighted the structural aspects, such as dihedral angles between aromatic rings and distances between atoms in the molecules. The study provided insights into how the molecules interact to form molecular sheets through C-H...O interactions, which can be crucial for understanding the compound's behavior in various applications (Li et al., 2005).

Antifungal Properties and Structural Analysis

  • Jeon et al. (2013) studied a compound named fluazinam, where 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol is part of the structure. They detailed the interaction between molecules forming dimers and further organizing into chains and a three-dimensional network, which is significant for its antifungal properties (Jeon et al., 2013).

Schiff Base Compound Formation and Biological Activity

  • Wang et al. (2008) synthesized a new Schiff base compound involving a structure related to this compound. They emphasized the molecular conformation, crystal structure, and the compound's antibacterial activities, which can be essential for pharmaceutical applications (Wang et al., 2008).

Tautomerism and Schiff Base Studies

  • Nazır et al. (2000) examined Schiff bases related to the compound of interest, focusing on tautomerism, which can affect the reactivity and interaction with biological targets. They used techniques like IR, NMR, and UV-visible to analyze the structure and behavior of the compounds (Nazır et al., 2000).

Synthesis and Properties of Polyimides

  • Ghaemy et al. (2009) synthesized a novel diamine monomer with a structure related to the compound of interest, leading to the creation of polyimides with excellent solubility and thermal stability. This research is significant for materials science, particularly in creating high-performance polymers (Ghaemy et al., 2009).

Catalysis and Chemical Reactions

  • Faita et al. (2010) explored the asymmetric Friedel–Crafts reaction involving compounds related to this compound. Their work focused on the catalytic properties and enantioselectivity of reactions, providing insights into synthetic chemistry applications (Faita et al., 2010).

Synthesis and Characterization of Polymers

  • Zhang et al. (2007) synthesized a new aromatic diamine monomer, paving the way for the development of aromatic polyimides containing both pyridine and fluorine. The study highlighted solubility, thermal stability, and the amorphous nature of the resulting polyimides, which is significant for their application in high-performance materials (Zhang et al., 2007).

Safety and Hazards

The compound “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol” is considered hazardous. It causes severe skin burns and eye damage. It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

There are a number of potential future directions for the use of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol” in scientific research. It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-11-6-9(13(15,16)17)7-18-12(11)5-8-1-3-10(19)4-2-8/h1-4,6-7,19H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOFSICGJKUPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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